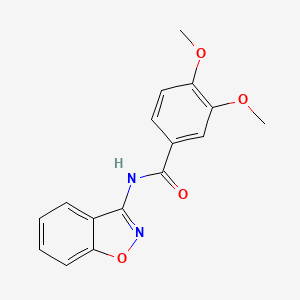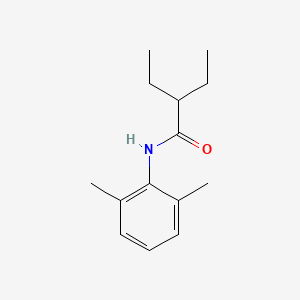![molecular formula C14H21BrN2O B5829502 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor.
Mecanismo De Acción
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor by binding to its allosteric site. This results in the modulation of various downstream signaling pathways and cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential antidepressant effects and has been shown to have anxiolytic and antinociceptive effects in animal models. Furthermore, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to have antitumor effects in various cancer cell lines and has been investigated as a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects may be cell-type-specific, which can make it difficult to generalize findings across different cell types.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and downstream signaling pathways. Additionally, there is a need to investigate its potential side effects and toxicity in vivo to assess its safety for clinical use. Finally, there is a need to develop more selective sigma-1 receptor ligands to improve the specificity and efficacy of this class of compounds.
Métodos De Síntesis
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 1-(2-hydroxyethyl)-4-methylpiperazine with 4-bromo-2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires careful temperature control and reaction time monitoring. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has been shown to modulate the activity of the sigma-1 receptor and has been investigated for its potential neuroprotective, antidepressant, and antitumor effects.
Propiedades
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXEMNDRRGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)


![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)